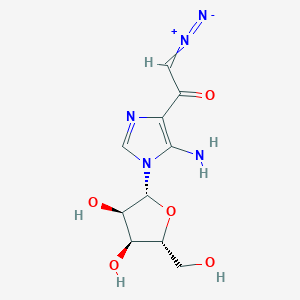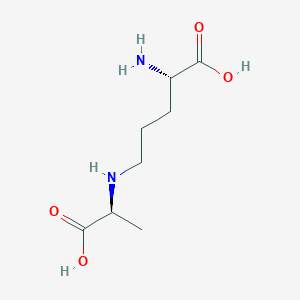
5-Indolylmethylhydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Indolylmethylhydantoin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both an indole and a hydantoin ring, which gives it unique properties and makes it an attractive target for synthesis and research.
Aplicaciones Científicas De Investigación
5-Indolylmethylhydantoin has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been reported to exhibit anticancer, antiviral, and antibacterial activities, making it a potential lead compound for drug discovery. It has also been used as a building block for the synthesis of various bioactive compounds, such as indole-3-carboxylic acid derivatives and hydantoin derivatives.
Mecanismo De Acción
The mechanism of action of 5-Indolylmethylhydantoin is not well understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been reported to inhibit topoisomerase II, a key enzyme involved in DNA replication and repair, and to induce apoptosis in cancer cells. It has also been shown to inhibit the activity of HIV-1 reverse transcriptase, making it a potential antiviral agent.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including cytotoxicity, antiviral activity, and antibacterial activity. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Indolylmethylhydantoin is its potential as a lead compound for drug discovery. Its unique structure and diverse biological activities make it an attractive target for medicinal chemistry research. However, its synthesis can be challenging, and its biological activity can be highly dependent on the substitution pattern of the indole and hydantoin rings. Additionally, the lack of a clear understanding of its mechanism of action can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 5-Indolylmethylhydantoin. One direction is to explore its potential as a lead compound for drug discovery, particularly in the areas of cancer, viral infections, and bacterial infections. Another direction is to investigate its mechanism of action and to identify its molecular targets. Additionally, the synthesis of analogs of this compound with different substitution patterns could lead to the discovery of compounds with enhanced biological activity and selectivity. Finally, the development of new synthetic methods for this compound could facilitate its use in various research fields.
Métodos De Síntesis
The synthesis of 5-Indolylmethylhydantoin involves the reaction of indole-3-carboxaldehyde with hydantoin in the presence of a base. The reaction proceeds via a condensation reaction, followed by cyclization to form the final product. Several methods have been reported for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.
Propiedades
Número CAS |
108605-53-4 |
|---|---|
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
5-(indol-1-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11N3O2/c16-11-9(13-12(17)14-11)7-15-6-5-8-3-1-2-4-10(8)15/h1-6,9H,7H2,(H2,13,14,16,17) |
Clave InChI |
KAVIACMZMOXBMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2CC3C(=O)NC(=O)N3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2CC3C(=O)NC(=O)N3 |
Sinónimos |
5-IMH 5-indolylmethylhydantoin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)
![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)


![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)






![(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one](/img/structure/B216820.png)